molecular formula C22H32N2O5 B584638 Enalaprilat tert-Butyl Ester CAS No. 674796-29-3

Enalaprilat tert-Butyl Ester

Cat. No. B584638
CAS RN: 674796-29-3
M. Wt: 404.507
InChI Key: QNFBUHZOXLSHBK-SZMVWBNQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Enalaprilat tert-Butyl Ester is a derivative of Enalaprilat, which is the active metabolite of the orally available pro-drug, enalapril . Enalapril is an ACE inhibitor used in the treatment of hypertension . The molecular formula of Enalaprilat tert-Butyl Ester is C24H36N2O5 .


Synthesis Analysis

The synthesis of tert-butyl esters, such as Enalaprilat tert-Butyl Ester, has been studied extensively. A method for the preparation of tertiary butyl esters of N α-protected amino acids from tert-butanol was developed . The esterification is catalyzed by boron trifluoride etherate adsorbed on anhydrous magnesium sulfate .


Chemical Reactions Analysis

The transesterification of β-keto esters, a group to which Enalaprilat tert-Butyl Ester likely belongs, is a useful transformation in organic synthesis . This process is often used in the synthesis of compounds of pharmaceutical importance, as well as for biodiesel production .

Safety And Hazards

The safety data sheet for tert-butyl esters indicates that they are highly flammable and can be harmful if swallowed or inhaled . They can also cause severe skin burns and eye damage . It’s important to handle these compounds with care, using personal protective equipment and ensuring adequate ventilation .

properties

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-4-phenylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32N2O5/c1-15(23-17(20(26)27)13-12-16-9-6-5-7-10-16)19(25)24-14-8-11-18(24)21(28)29-22(2,3)4/h5-7,9-10,15,17-18,23H,8,11-14H2,1-4H3,(H,26,27)/t15-,17-,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNFBUHZOXLSHBK-SZMVWBNQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCCC1C(=O)OC(C)(C)C)NC(CCC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N1CCC[C@H]1C(=O)OC(C)(C)C)N[C@@H](CCC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Enalaprilat tert-Butyl Ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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